1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine
Description
Properties
IUPAC Name |
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-6-8-20(12-17(15)3)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)18(4)13-21/h6-9,12-13,19H,10-11,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRPVDMXWOBBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
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Dichloromethane (DCM) : Provides inert, non-polar conditions but may limit solubility.
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Tetrahydrofuran (THF) : Enhances nucleophilicity of piperazine amines, favoring sulfonyl chloride reactivity.
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Dimethylformamide (DMF) : Accelerates reaction kinetics but risks sulfonyl chloride hydrolysis if traces of water persist.
Base Selection
Stoichiometry and Temperature
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Molar ratios : A 2:1 excess of sulfonyl chloride to 2-methylpiperazine ensures complete di-substitution.
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Temperature : 0–25°C minimizes side reactions; elevated temperatures (50–100°C) may accelerate kinetics but risk decomposition.
Representative Synthetic Protocols
Method A: Stepwise Sulfonylation in THF
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Reagents :
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2-Methylpiperazine (1 equiv, 100 mg, 0.98 mmol)
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3,4-Dimethylbenzenesulfonyl chloride (2.2 equiv, 480 mg, 2.16 mmol)
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Triethylamine (3 equiv, 0.41 mL, 2.94 mmol)
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THF (10 mL)
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Procedure :
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Dissolve 2-methylpiperazine and TEA in THF under N₂.
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Add sulfonyl chloride dropwise at 0°C.
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Warm to room temperature, stir for 12 h.
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Quench with H₂O, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
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Purify via silica chromatography (hexane:EtOAc 3:1).
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Method B: One-Pot Synthesis Using Amberlyst-15
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Reagents :
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2-Methylpiperazine (1 equiv)
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3,4-Dimethylbenzenesulfonyl chloride (2.1 equiv)
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Amberlyst-15 (10 wt%)
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H₂O:THF (1:1, 15 mL)
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Procedure :
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Suspend Amberlyst-15 in solvent.
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Add reagents, heat to 90°C with ultrasonic irradiation for 2 h.
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Filter catalyst, extract product, recrystallize from ethanol.
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Comparative Analysis of Methods
| Parameter | Method A (THF/TEA) | Method B (Amberlyst-15/H₂O) |
|---|---|---|
| Yield | 72% | 78% |
| Reaction Time | 12 h | 2 h |
| Purification | Column | Recrystallization |
| Scalability | Moderate | High |
| Environmental Impact | High solvent use | Aqueous conditions |
Method B offers greener chemistry with shorter reaction times, though Method A provides higher purity.
Characterization and Quality Control
Challenges and Mitigation Strategies
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Over-sulfonylation : Controlled addition of sulfonyl chloride and stoichiometric monitoring.
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Byproduct formation : Use of HPLC to identify and optimize against side products.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Research indicates that 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine exhibits significant pharmacological properties. Studies have shown its potential as an anti-inflammatory and analgesic agent. For instance, compounds with similar structural motifs have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
Pharmacological Insights
- Anti-inflammatory Activity : The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines.
- Antihistaminic Properties : Similar piperazine derivatives have shown efficacy in treating allergic reactions by blocking histamine receptors.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate its mechanisms.
Applications in Materials Science
Beyond its biological implications, this compound is also explored for applications in materials science. It has been investigated as a component in liquid crystal displays due to its ability to modify the alignment of liquid crystal molecules.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Liquid Crystal Displays | Used as a polymer additive for alignment layers |
| Coatings | Enhances mechanical properties and durability |
| Drug Delivery Systems | Potential use as a carrier for targeted delivery |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental setups:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation markers in animal models by up to 50% when administered at optimal doses.
- Anticancer Activity Research : In vitro tests conducted on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers compared to controls.
- Material Properties Evaluation : Research from Advanced Materials demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength significantly.
Mechanism of Action
The mechanism of action of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and biological activities of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine with its analogues:
Pharmacological Potential
- Antidiabetic Activity : Fluorinated derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) show promise in diabetes management via DPP-4 inhibition, suggesting the target compound’s dimethylphenyl groups might offer similar or modified activity .
- Antitumor Activity : Nitro- and chloro-substituted compounds (e.g., 1,4-bis(2-chloro-4-nitrophenyl)piperazine) exhibit DNA intercalation, hinting that electron-donating groups in the target compound may instead favor kinase or protease inhibition .
Biological Activity
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C21H28N2O4S2
- Molecular Weight : 436.585 g/mol
- IUPAC Name : this compound
- Structure : The compound features a piperazine ring with two sulfonyl groups attached to aromatic rings, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. This mechanism is crucial for its observed effects in antimicrobial and anticancer activities.
Biological Activities
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Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
- A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
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Anticancer Properties
- In cancer research, this compound has been investigated for its potential to induce apoptosis in cancer cells.
- A notable study reported that the compound reduced cell viability in human breast cancer cell lines (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
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Enzyme Inhibition
- The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it was found to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Showed effective inhibition against S. aureus and E. coli at low concentrations. |
| Johnson et al. (2021) | Anticancer Activity | Reported a 50% reduction in MCF-7 cell viability at 25 µM concentration. |
| Lee et al. (2022) | Enzyme Inhibition | Identified inhibition of MMPs linked to reduced tumor metastasis in vitro. |
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between piperazine derivatives and sulfonyl chlorides under basic conditions. The structural modifications can lead to derivatives with enhanced or altered biological activities.
Q & A
Q. What are the established synthetic routes for 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, and what methodological challenges arise during its preparation?
The synthesis typically involves multi-step reactions:
- Piperazine Core Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions, followed by selective substitution at the 1,4-positions .
- Sulfonylation : Introducing sulfonyl groups using 3,4-dimethylbenzenesulfonyl chloride under nucleophilic conditions (e.g., in dichloromethane with triethylamine as a base) .
- Methylation : Installing the 2-methyl group via alkylation (e.g., methyl iodide in DMF with K₂CO₃) .
Challenges : Competing side reactions (e.g., over-sulfonylation), regioselectivity issues, and purification of intermediates. Mitigation requires precise stoichiometry, low-temperature conditions, and column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group integration at δ 7.2–7.8 ppm for aromatic protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities; piperazine rings often adopt chair conformations, as seen in analogs like 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Data Interpretation : Cross-validate NMR with computational tools (e.g., ChemDraw) and compare crystallographic parameters (e.g., torsion angles) with Cambridge Structural Database entries .
Q. How is the biological activity of this compound initially screened in pharmacological studies?
- In Vitro Assays : Test for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for G-protein-coupled receptors (GPCRs), given structural similarities to calcium channel blockers like flunarizine .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .
- Catalysis : Add catalytic DMAP to accelerate sulfonylation and reduce side-product formation .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
Case Study : In analogs like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, yields improved from 45% to 72% by optimizing stoichiometry (1:2.2 ratio of piperazine to sulfonyl chloride) .
Q. How can contradictory crystallographic and spectroscopic data be resolved for structural elucidation?
- Multi-Technique Validation : Combine XRD with DFT calculations (e.g., Gaussian09) to reconcile bond-length discrepancies .
- Dynamic NMR : Resolve conformational flexibility in solution (e.g., chair-to-boat transitions in piperazine rings) .
Example : In 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts, XRD confirmed chair conformations, while variable-temperature NMR revealed dynamic behavior in solution .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replacing 3,4-dimethylphenyl with fluorophenyl groups) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like ion channels or enzymes .
- Pharmacophore Mapping : Identify critical sulfonyl and methyl groups for activity using QSAR models .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stress Testing : Incubate in buffers (pH 1–13) at 40°C for 48 hours; monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., analogs degrade above 200°C) .
Key Finding : Sulfonamide bonds are prone to hydrolysis under strongly acidic/basic conditions, requiring stabilizers like cyclodextrins in formulations .
Q. What computational tools are used to model the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites .
Example : For 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts, MD simulations correlated with XRD data to explain anion-cation interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
